molecular formula C18H35NO2 B12493461 N-hexyl-5-oxododecanamide

N-hexyl-5-oxododecanamide

Cat. No.: B12493461
M. Wt: 297.5 g/mol
InChI Key: VHLRXUDCNYIUMO-UHFFFAOYSA-N
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Description

N-Hexyl-5-oxododecanamide is an organic compound with the molecular formula C18H35NO2 It is a member of the amide family, characterized by the presence of a hexyl group attached to the nitrogen atom and a dodecanoyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexyl-5-oxododecanamide can be synthesized through the reaction of hexylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Hexyl-5-oxododecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-Hexyl-5-oxododecanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of N-hexyl-5-oxododecanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Hexyl-5-oxoheptadecanamide: Similar in structure but with a longer carbon chain.

    N-Hexyl-5-oxooctadecanamide: Another similar compound with an even longer carbon chain.

Uniqueness: N-Hexyl-5-oxododecanamide is unique due to its specific carbon chain length and functional groups, which confer distinct physical and chemical properties. These properties may make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

N-hexyl-5-oxododecanamide

InChI

InChI=1S/C18H35NO2/c1-3-5-7-9-10-13-17(20)14-12-15-18(21)19-16-11-8-6-4-2/h3-16H2,1-2H3,(H,19,21)

InChI Key

VHLRXUDCNYIUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCCC(=O)NCCCCCC

Origin of Product

United States

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